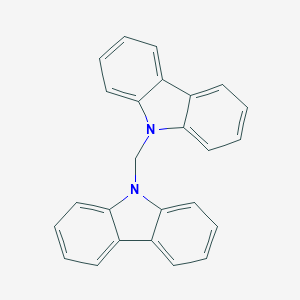

9-(9H-Carbazol-9-ylmethyl)-9H-carbazole

Description

Properties

CAS No. |

6510-63-0 |

|---|---|

Molecular Formula |

C25H18N2 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

9-(carbazol-9-ylmethyl)carbazole |

InChI |

InChI=1S/C25H18N2/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)26(22)17-27-24-15-7-3-11-20(24)21-12-4-8-16-25(21)27/h1-16H,17H2 |

InChI Key |

ZHENGQSAYATKAZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5C6=CC=CC=C64 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5C6=CC=CC=C64 |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorescence and Absorption

- 9-Benzyl-9H-carbazole derivatives exhibit strong fluorescence with λmax ~350 nm, suitable for cation sensing (e.g., rare earth ions) .

- 9-(2-Thienyl)-9H-carbazole shows a red-shifted absorption (λonset = 385 nm vs. 345 nm for 9-(2-Pyridinyl)-9H-carbazole) due to enhanced conjugation with thiophene .

- Dimesitylborane-containing fluorophores (e.g., Cz9Ph2B) display blue emission (λem ~450 nm) and high quantum yields (ΦF > 0.8), ideal for nondoped OLEDs .

Phosphorescence

- Methylated derivatives: 9-(4-(Mesitylsulfonyl)phenyl)-9H-carbazole (3M) exhibits a phosphorescence lifetime of 0.83 s, doubling that of non-methylated analogs (0.36 s) due to reduced non-radiative decay .

Electronic and Electrochemical Properties

- HOMO/LUMO Levels :

Data Table: Comparative Analysis of Carbazole Derivatives

| Compound Name | Substituent | Key Properties | Applications | Reference IDs |

|---|---|---|---|---|

| 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole | Carbazole-methyl | Extended conjugation, rigid structure | Optoelectronics (proposed) | [3, 16] |

| 9-Benzyl-9H-carbazole | Benzyl | λmax = 350 nm, fluorescence quenching | Cation sensing | [1] |

| 9-(4-Methoxyphenyl)-9H-carbazole | 4-Methoxyphenyl | HOMO = -5.3 eV, LUMO = -1.9 eV | OLED host materials | [4, 9] |

| 9-(2-Thienyl)-9H-carbazole | 2-Thienyl | λonset = 385 nm (red-shifted) | Light-harvesting materials | [12] |

| Methylated 9H-carbazole (3M) | Mesitylsulfonylphenyl-methyl | Phosphorescence lifetime = 0.83 s | Long-lived phosphorescence | [10] |

| Cz9Ph2B | Biphenyl-dimesitylborane | λem = 450 nm, ΦF > 0.8 | Nondoped blue OLEDs | [16] |

| DTPCZ | Triazine-dimethylphenyl | HOMO = -5.5 eV, LUMO = -2.8 eV | Red phosphorescent OLEDs | [14] |

Key Research Findings and Trends

Substituent Effects : Electron-donating groups (e.g., methoxy) lower HOMO levels, enhancing hole transport, while electron-withdrawing groups (e.g., sulfonyl) improve phosphorescence .

Conjugation Extension : Heteroaryl substituents (thiophene, pyridine) red-shift absorption/emission, critical for visible-light applications .

Bipolar Materials : Combining carbazole with triazine or borane moieties enables balanced charge transport in OLEDs .

Preparation Methods

Reaction Mechanism and Substrate Design

Carbazole undergoes electrophilic substitution at the 9-position due to its electron-rich nature. Using a methylene donor such as dichloromethane (CHCl) or formaldehyde in the presence of Lewis acids like AlCl facilitates the formation of the methylene bridge. For instance, the alkylation of carbazole with 2-chloro-2-methylbutane in dichloromethane (DCM) at 0°C, followed by warming to room temperature, yields tert-pentyl-substituted carbazole derivatives. Adapting this protocol, 9-(chloromethyl)-9H-carbazole can serve as an electrophilic intermediate, reacting with a second carbazole unit to form the target compound.

Optimization and Challenges

Key challenges include controlling over-alkylation and ensuring regioselectivity. Steric hindrance from bulky substituents (e.g., tert-butyl groups) at the 3,6-positions of carbazole improves selectivity for the 9-position. For example, 3,6-di-tert-butylcarbazole derivatives exhibit enhanced reactivity at the 9-position due to steric protection of other sites. Reaction conditions such as solvent polarity (e.g., acetic acid vs. DCM) and temperature (0°C to reflux) significantly impact yields, with optimal results achieved at 80°C in acetic acid.

Nucleophilic Substitution Strategies

Nucleophilic substitution offers an alternative pathway, particularly when pre-functionalized carbazole precursors are employed.

Halogenated Carbazole Intermediates

The synthesis of 3,6-diiodo-9H-carbazole via iodination of carbazole with potassium iodide (KI) and potassium iodate (KIO) in acetic acid provides a reactive intermediate for further functionalization. Subsequent treatment with a methylene-linked nucleophile, such as 9-lithiocarbazole, could yield the desired dimer. However, this approach requires stringent anhydrous conditions and precise stoichiometry to avoid side reactions.

Lithium-Halogen Exchange

Generating a carbazole lithium reagent at the 9-position enables direct attack on electrophilic methylene sources. For example, reacting 9-bromo-9H-carbazole with lithium metal produces 9-lithio-9H-carbazole, which can then react with 9-(chloromethyl)-9H-carbazole to form the methylene-bridged product. This method parallels strategies used in polycarbazole synthesis, where nucleophilic aromatic substitution connects monomeric units.

Visible Light-Induced C–H Amination

Modern photochemical methods provide a greener and milder route for carbazole functionalization.

Mechanism of Visible Light Activation

Visible light-induced intramolecular C–H amination, as reported by PMC, utilizes sulfilimine precursors to generate nitrogen-centered radicals under blue light irradiation. These radicals undergo intramolecular cyclization to form carbazole rings. Adapting this methodology, a designed sulfilimine precursor containing two carbazole units linked by a methylene group could yield 9-(9H-carbazol-9-ylmethyl)-9H-carbazole via a single photochemical step.

Advantages Over Traditional Methods

This approach avoids harsh reagents and high temperatures, achieving yields exceeding 90% under optimized conditions. For instance, gram-scale reactions of related carbazole derivatives proceed efficiently with minimal purification, highlighting its industrial potential.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Critical Considerations in Process Optimization

Solvent and Catalyst Selection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.